molecular formula C8H9NO B1616111 beta-Methylenepyridine-2-ethanol CAS No. 58379-60-5

beta-Methylenepyridine-2-ethanol

Cat. No. B1616111
CAS RN: 58379-60-5
M. Wt: 135.16 g/mol
InChI Key: YMJQERFTJRYEGU-UHFFFAOYSA-N
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Description

Beta-Methylenepyridine-2-ethanol, also known as MPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 143.19 g/mol. This compound is widely used in the pharmaceutical industry due to its ability to act as a precursor for the synthesis of various drugs.

Mechanism Of Action

The mechanism of action of beta-Methylenepyridine-2-ethanol is not fully understood. However, it has been suggested that beta-Methylenepyridine-2-ethanol exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. beta-Methylenepyridine-2-ethanol has also been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes.

Biochemical And Physiological Effects

Beta-Methylenepyridine-2-ethanol has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. beta-Methylenepyridine-2-ethanol has also been shown to inhibit the growth of cancer cells and induce apoptosis, which could be useful in the treatment of cancer. Additionally, beta-Methylenepyridine-2-ethanol has been found to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using beta-Methylenepyridine-2-ethanol in lab experiments is its low toxicity and high solubility in water. This makes it easy to handle and administer to experimental animals. However, one of the limitations of using beta-Methylenepyridine-2-ethanol is its relatively low stability, which can lead to degradation over time. Additionally, the mechanism of action of beta-Methylenepyridine-2-ethanol is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of beta-Methylenepyridine-2-ethanol. One area of research could be the development of new drugs based on the structure of beta-Methylenepyridine-2-ethanol. Another area of research could be the investigation of the mechanism of action of beta-Methylenepyridine-2-ethanol, which could lead to the discovery of new signaling pathways involved in the regulation of oxidative stress and inflammation. Additionally, the use of beta-Methylenepyridine-2-ethanol in the treatment of neurodegenerative diseases could be further explored, with a focus on its potential use in human clinical trials.
Conclusion:
In conclusion, beta-Methylenepyridine-2-ethanol is a promising compound that has gained significant attention in the field of scientific research. It has been found to exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and anti-tumor effects. beta-Methylenepyridine-2-ethanol has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of beta-Methylenepyridine-2-ethanol and its potential use in the development of new drugs.

Scientific Research Applications

Beta-Methylenepyridine-2-ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs. beta-Methylenepyridine-2-ethanol has also been shown to have a neuroprotective effect, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-pyridin-2-ylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-4-2-3-5-9-8/h2-5,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJQERFTJRYEGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207093
Record name beta-Methylenepyridine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Methylenepyridine-2-ethanol

CAS RN

58379-60-5
Record name β-Methylene-2-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58379-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylenepyridine-2-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058379605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Methylenepyridine-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-methylenepyridine-2-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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